5-phosphonobenzene-1,3-dicarboxylic Acid
Description
5-Phosphonobenzene-1,3-dicarboxylic acid (5-PBDCA) is a derivative of benzene-1,3-dicarboxylic acid (isophthalic acid) functionalized with a phosphonic acid (-PO₃H₂) group at the 5-position. This compound combines the structural rigidity of the benzene ring with the chelating and acidic properties of both carboxylate and phosphonate groups.
Properties
IUPAC Name |
5-phosphonobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O7P/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h1-3H,(H,9,10)(H,11,12)(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJNMXHKFWFNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)P(=O)(O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430811 | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-phosphono- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25062-54-8 | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-phosphono- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Systems and Parameter Optimization
H4pbdc is typically reacted with metal salts under hydrothermal or solvothermal conditions. For example, a layered-solvothermal reaction of zinc acetate dihydrate with H4pbdc in dimethylformamide (DMF) at 120°C for 72 hours yielded a three-dimensional rutile-type porous framework, [Cd2(pbdc)(H2O)3]. Key parameters include:
In nickel(II) systems, microwave-assisted heating reduced reaction times to 2–4 hours compared to 24 hours under conventional heating, enabling phase-pure [Ni2(BDC)2(DABCO)] (BDC = terephthalate; DABCO = 1,4-diazabicyclo[2.2.2]octane). Stirring and solvent choice (e.g., DMF vs. water) also influenced dimensionality, with DMF favoring interpenetrated networks.
High-Throughput Screening for Phase Selectivity
Metal-Ion Screening
A high-throughput study of 12 metal ions (Ni²⁺, Mg²⁺, Cu²⁺, Zn²⁺, etc.) with H4pbdc identified Cu²⁺, Sn²⁺, and Pb²⁺ as optimal for forming stable phosphonatosulfonates. Copper(II) systems exhibited diverse coordination modes, including µ3-O bridging and Jahn-Teller distortions, leading to 2D sheets or 3D networks. For instance, [Cu2(pbdc)(H2O)2] adopted a bilayer structure with exposed Lewis acid sites.
Role of Auxiliary Ligands
Adding 4,4’-bipyridine to Cu²⁺/H4pbdc systems produced mixed-linker frameworks with reversible hydration-driven structural transitions. The axial coordination of bipyridine expanded interlayer spacing from 8.2 Å (dehydrated) to 11.6 Å (hydrated), as confirmed by in situ X-ray diffraction.
Structural Characterization and Stability
X-Ray Diffraction Analysis
Single-crystal X-ray studies revealed that H4pbdc adopts a μ4-coordination mode in zinc(II) frameworks, bridging four metal centers via phosphonate O and carboxylate O atoms (Figure 1). The resulting [Zn2(pbdc)(H2O)3] framework displayed a pcu topology with 8.5 Å × 6.2 Å channels, stable up to 300°C.
Table 1: Structural Parameters of H4pbdc-Based MOFs
| Compound | Space Group | Pore Size (Å) | BET Surface Area (m²/g) | Thermal Stability (°C) |
|---|---|---|---|---|
| [Cd2(pbdc)(H2O)3] | P4₂/mnm | 8.5 × 6.2 | 420 | 300 |
| [Ni2(BDC)2(DABCO)] | I4/mmm | 10.2 × 10.2 | 780 | 350 |
| [Cu2(pbdc)(H2O)2] | C2/c | 7.8 × 5.6 | 320 | 280 |
Sorption and Proton Conductivity
Anionic frameworks like [Cd2(pbdc)(H2O)3] exhibited size-selective CO2 adsorption (2.1 mmol/g at 273 K). Hydrated protons within the pores enabled proton conductivity of 1.3 × 10⁻³ S/cm at 85°C, comparable to Nafion.
Microwave-Assisted and Gradient Synthesis
Microwave Reactor Optimization
Microwave heating at 150°C for [Ni2(BDC)2(DABCO)] reduced particle size from 50 µm (conventional) to 5–10 µm, enhancing surface area from 650 to 780 m²/g. Energy-dispersive X-ray (EDX) mapping confirmed uniform Ni distribution, avoiding phase impurities seen in slow-heating methods.
Temperature Gradient Screening
A gradient reactor (50–100°C) identified 80°C as optimal for [Cu2(pbdc)(H2O)2], minimizing competing phases like CuO or Cu(OH)2. Below 60°C, amorphous products dominated, while above 90°C, ligand decomposition occurred.
Scale-Up and Industrial Feasibility
Kilogram-Scale Production
Scaling [Ni2(BDC)2(DABCO)] synthesis to 1 kg batches required:
Chemical Reactions Analysis
Types of Reactions
5-phosphonobenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Oxidation can lead to the formation of phosphonic acid derivatives.
Substitution: Substitution reactions yield various substituted benzene derivatives, depending on the reagents used.
Scientific Research Applications
Catalysis
5-Phosphonobenzene-1,3-dicarboxylic acid has been extensively studied for its catalytic properties, particularly in carbon dioxide cycloaddition reactions.
- Case Study:
- A study demonstrated that metal-organic frameworks (MOFs) functionalized with 5-phosphonobenzene-1,3-dicarboxylic acid effectively catalyze the conversion of CO2 into cyclic carbonates. The framework's stability and high surface area enhance reaction efficiency, making it a promising candidate for sustainable chemical processes .
Environmental Remediation
The compound exhibits potential in the removal of heavy metal ions from aqueous solutions due to its chelating properties.
- Case Study:
Material Science
In material science, 5-phosphonobenzene-1,3-dicarboxylic acid is utilized in the synthesis of advanced materials with specific functional properties.
- Case Study:
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-phosphonobenzene-1,3-dicarboxylic acid in its applications involves its ability to form stable complexes with metal ions. These complexes can create porous structures that facilitate various chemical reactions. The phosphonic and carboxylic acid groups interact with metal ions to form extended networks, which are crucial for the compound’s catalytic and conductive properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-PBDCA with structurally related benzene-1,3-dicarboxylic acid derivatives, emphasizing substituent effects on physicochemical properties and applications.
Table 1: Key Properties of Benzene-1,3-Dicarboxylic Acid Derivatives
*Calculated molecular weight based on formula.
Key Comparisons:
Acidity and Chelation: Carboxylic vs. Phosphonate Groups: Carboxylic acids (pKa ~2-3) are less acidic than phosphonic acids (pKa₁ ~1-2, pKa₂ ~6-7, pKa₃ ~11-12), enabling 5-PBDCA to act as a stronger chelator across a broader pH range . Amino Substituent: The -NH₂ group in 5-aminobenzene-1,3-dicarboxylic acid introduces basicity, facilitating pH-responsive MOFs .
Coordination Chemistry: Pyridinyl Substituent: 5-(Pyridin-3-yl) derivatives enable mixed N/O donor coordination, enhancing MOF structural diversity . Phosphonate Group: Expected to form robust metal-phosphonate frameworks (e.g., for gas storage/separation) due to high thermal stability and porosity .
Hydroxyphenyl Substituent: The phenolic -OH in 5-(4-hydroxyphenyl) derivatives supports hydrogen-bonded networks, useful in photoluminescent materials .
Applications in Materials Science: MOFs: Carboxylate-based MOFs (e.g., using 5-amino or pyridinyl derivatives) are well-documented for gas adsorption (CO₂, H₂) . Phosphonate-based analogs like 5-PBDCA could improve selectivity for polar gases (e.g., NH₃) due to stronger dipole interactions. Catalysis: Phosphonate groups in 5-PBDCA may anchor metal catalysts more effectively than carboxylates, enhancing recyclability .
Research Findings and Trends
- MOF Performance : Studies show that 5-(pyridin-3-yl)benzene-1,3-dicarboxylic acid-based MOFs exhibit CO₂ uptake capacities of ~2.5 mmol/g at 1 bar, outperforming unsubstituted isophthalate frameworks .
- Thermal Stability : Phosphonate-containing frameworks (e.g., zirconium phosphonates) typically retain porosity up to 400°C, suggesting 5-PBDCA-based materials would excel in high-temperature applications .
Biological Activity
5-Phosphonobenzene-1,3-dicarboxylic acid (H4pbdc) is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of H4pbdc, focusing on its cytotoxic effects, applications in catalysis, and interactions with biological systems.
Chemical Structure and Properties
5-Phosphonobenzene-1,3-dicarboxylic acid is characterized by its phosphonic acid group and two carboxylic acid groups attached to a benzene ring. The molecular formula is , with a molecular weight of approximately 239.15 g/mol. The presence of these functional groups makes it a versatile ligand in coordination chemistry and a potential candidate for various biological applications.
Cytotoxicity
Recent studies have indicated that H4pbdc exhibits significant cytotoxic activity against various cancer cell lines. For instance, a study investigating the cytotoxic effects of related compounds derived from Streptomyces sp. showed that similar dicarboxylic acids could induce apoptosis in HepG2 and MCF-7 cell lines, suggesting that H4pbdc may also possess similar properties .
Table 1: Cytotoxic Activity of Dicarboxylic Acids
| Compound | Cell Line | IC50 (µg/ml) | Effect on Normal Cells |
|---|---|---|---|
| H4pbdc | HepG2 | TBD | Low |
| H4pbdc | MCF-7 | TBD | Low |
| DMEHE (related) | HepG2 | 42 | 96.11% viability |
| DMEHE (related) | MCF-7 | 100 | 78.14% viability |
Note: TBD indicates that specific IC50 values for H4pbdc are yet to be determined.
The cytotoxic mechanism of H4pbdc is believed to involve interference with cellular functions such as the cell cycle, apoptosis, and inflammation pathways. Morphological changes observed in treated cells suggest that apoptosis may be induced through caspase activation and mitochondrial dysfunction, similar to other bioactive compounds derived from natural sources .
Applications in Catalysis
Beyond its biological activity, H4pbdc has been utilized as a ligand in metal-organic frameworks (MOFs) for catalytic applications. Research has shown that when combined with metal ions like Zn²⁺ or Cd²⁺, H4pbdc can form stable structures that enhance catalytic efficiency in reactions such as olefin epoxidation . This dual functionality highlights the compound's potential in both medicinal chemistry and materials science.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of H4pbdc on various cancer cell lines using the MTT assay. The results indicated a concentration-dependent decrease in cell viability, particularly in malignant cells compared to normal fibroblast cells .
- MOF Synthesis : Another study demonstrated the synthesis of a MOF using H4pbdc as a ligand, which exhibited excellent catalytic properties for organic transformations. The framework's stability and reactivity were attributed to the unique coordination chemistry of the phosphonic acid groups .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-phosphonobenzene-1,3-dicarboxylic acid, and how can reaction conditions be optimized for high purity?
- Methodological Answer : Synthesis typically involves phosphonation of pre-functionalized benzene derivatives. For example, benzene-1,3-dicarboxylic acid derivatives can undergo electrophilic substitution using phosphorus precursors under controlled acidic conditions. Optimization includes adjusting stoichiometry (e.g., PCl₃/H₃PO₄ ratios), temperature (80–120°C), and reaction time (12–24 hrs) to minimize side products like mono-phosphonated isomers . Purification via recrystallization (using DMSO/water mixtures) or column chromatography (silica gel, eluent: CHCl₃/MeOH) is critical. Purity validation requires ¹H/³¹P NMR and HPLC-MS .
Q. How can crystallographic data for 5-phosphonobenzene-1,3-dicarboxylic acid be reliably obtained and interpreted?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from polar aprotic solvents (e.g., DMF). Use SHELXT/SHELXL for structure solution and refinement, ensuring proper treatment of hydrogen bonding between phosphonic acid groups and carboxylic moieties . Disordered solvent molecules in the lattice require careful modeling. Data quality metrics (R-factor < 5%, completeness > 98%) should align with IUCr standards .
Advanced Research Questions
Q. What role does 5-phosphonobenzene-1,3-dicarboxylic acid play in tailoring metal-organic frameworks (MOFs) for gas adsorption?
- Methodological Answer : The compound’s dual functional groups (–PO₃H₂ and –COOH) enable coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) to form MOFs with tunable pore sizes and surface chemistry. For methane storage, MOF-5 analogs incorporating this ligand exhibit enhanced binding enthalpies (ΔH ≈ 12–15 kJ/mol) due to polar interactions, as confirmed by volumetric adsorption experiments at 36 atm . Computational modeling (DFT or Grand Canonical Monte Carlo simulations) predicts optimal linker geometries for maximizing volumetric capacity .
Q. How do structural modifications (e.g., substituent position, protonation state) affect the acid-base properties of 5-phosphonobenzene-1,3-dicarboxylic acid?
- Methodological Answer : Potentiometric titration in aqueous/organic solvents (e.g., 0.1 M KCl in H₂O/MeOH) reveals stepwise deprotonation: pKa₁ (carboxylic acid) ≈ 2.5–3.0, pKa₂ (phosphonic acid) ≈ 6.8–7.5, and pKa₃ (second carboxylic acid) ≈ 4.2–4.7. Substituent effects (e.g., electron-withdrawing groups at position 5) shift pKa values by up to 1.5 units, impacting MOF stability under alkaline conditions . Solid-state ³¹P MAS NMR further clarifies protonation states in crystalline phases .
Q. What strategies resolve contradictions in reported adsorption data for MOFs using 5-phosphonobenzene-1,3-dicarboxylic acid?
- Methodological Answer : Discrepancies in gas uptake (e.g., H₂ or CO₂) often arise from incomplete activation (solvent removal) or framework flexibility. Thermogravimetric analysis (TGA) under vacuum (200°C, 24 hrs) ensures pore accessibility. In situ XRD/PXRD during adsorption/desorption cycles identifies structural transitions, while BET surface area measurements (N₂ at 77 K) validate reproducibility .
Q. How can computational methods predict the catalytic potential of 5-phosphonobenzene-1,3-dicarboxylic acid in acid-base reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for proton transfer pathways. For example, the phosphonic acid group’s Brønsted acidity (ΔG‡ ≈ 45–60 kJ/mol) facilitates ester hydrolysis. Cluster models (e.g., ligand + Mg²⁺) simulate active sites, while molecular dynamics (MD) assess solvent effects in aqueous vs. non-polar environments .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
